molecular formula C12H12N4O2 B1451751 Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate CAS No. 1053656-10-2

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Cat. No. B1451751
M. Wt: 244.25 g/mol
InChI Key: LUNKDORWXQEJSN-UHFFFAOYSA-N
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Description

“Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of this compound involves the use of organolithium reagents . The reaction mixture is cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the pure intermediate . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .


Molecular Structure Analysis

The molecular formula of “Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate” is CHNOS . The structure of the synthetic derivatives was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are highly regioselective, favoring the formation of C-4 substituted products . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .

Scientific Research Applications

Microwave-mediated Synthesis Eynde et al. (2001) demonstrated a microwave-mediated, solvent-free synthesis of novel pyrimido[1,2-a]pyrimidines, employing ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. This efficient method leverages microwave irradiation to streamline the synthesis of these heterocycles, potentially enhancing the development of pharmaceuticals and agrochemicals Eynde, Hecq, Kataeva, & Kappe, 2001.

Development of Ethyl Imino Thiazolopyridine Derivatives Mohamed (2021) explored the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the versatility of ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate in generating novel compounds. These derivatives were reacted with various electrophilic reagents, yielding new triazolo[1,5-c]pyrimidine-5-carboxylate derivatives, indicating potential for diverse biological activities Mohamed, 2021.

Applications in Antimicrobial Agents Research on heterocyclic compounds derived from ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate also includes investigations into their antimicrobial properties. Ghashang et al. (2013) detailed the synthesis of chromeno[2,3-d]pyrimidinone derivatives, evaluating their effectiveness against various bacterial and fungal strains. The study showcases the potential of these compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial infections Ghashang, Mansoor, & Aswin, 2013.

Future Directions

The future directions for this compound could involve further exploration of its pharmacological effects, particularly its neuroprotective and anti-inflammatory properties . Additionally, the development of new pyrimidines as anti-inflammatory agents is a potential area of research .

properties

IUPAC Name

ethyl 4-amino-2-pyridin-3-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-4-3-5-14-6-8/h3-7H,2H2,1H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNKDORWXQEJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215431
Record name Ethyl 4-amino-2-(3-pyridinyl)-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

CAS RN

1053656-10-2
Record name Ethyl 4-amino-2-(3-pyridinyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-amino-2-(3-pyridinyl)-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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